N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide
Description
N-(2-(2,3-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 2,3-dimethylphenyl group at position 2 and a 3-(trifluoromethyl)benzamide moiety at position 3. The thienopyrazole scaffold is known for its versatility in medicinal and agrochemical applications due to its ability to modulate electronic and steric properties through substituent variations. The trifluoromethyl group on the benzamide moiety enhances lipophilicity and metabolic stability, which are critical for bioavailability and target engagement in bioactive molecules .
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS/c1-12-5-3-8-18(13(12)2)27-19(16-10-29-11-17(16)26-27)25-20(28)14-6-4-7-15(9-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJYQJRUVRIVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide is a synthetic compound with a complex structure that has garnered interest due to its potential biological activities. The compound belongs to a class of thieno[3,4-c]pyrazole derivatives, which have been investigated for various pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 417.45 g/mol. The structural characteristics contribute to its biological activity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H18F3N3OS |
| Molecular Weight | 417.45 g/mol |
| Purity | ≥ 95% |
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. For instance, compounds in this class have shown significant cytotoxic effects against various cancer cell lines. In one study, thieno[2,3-c]pyrazole derivatives demonstrated IC50 values ranging from 20 to 50 μM against MDA-MB-231 breast cancer cells . This suggests that this compound may exhibit similar or enhanced cytotoxic properties due to its structural features.
2. Anti-inflammatory Effects
Thieno[3,4-c]pyrazole derivatives have also been reported to possess anti-inflammatory properties. A study indicated that these compounds could inhibit pro-inflammatory mediators such as TNF-alpha and IL-6 in vitro. The mechanism often involves the inhibition of the NF-kB pathway, which is crucial in inflammatory responses .
3. Antioxidant Activity
Antioxidant properties have been noted in related compounds where they mitigate oxidative stress in cellular models. The thieno[2,3-c]pyrazole derivatives were shown to reduce oxidative damage in erythrocytes exposed to toxic substances like 4-nonylphenol . This suggests a potential protective role for this compound against oxidative stress.
Case Study 1: Anticancer Activity Assessment
A series of thieno[2,3-c]pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on MDA-MB-231 cells. Among these compounds, those with electron-withdrawing groups exhibited enhanced activity (IC50 = 27.6 μM). The structure-activity relationship indicated that modifications at specific positions significantly influenced their anticancer efficacy .
Case Study 2: Anti-inflammatory Mechanism Exploration
In vitro studies showed that thieno[3,4-c]pyrazole compounds could effectively reduce inflammation markers in activated macrophages. The inhibition of NF-kB signaling was confirmed through Western blot analysis, indicating a robust anti-inflammatory mechanism that could be applicable to this compound as well .
Scientific Research Applications
Based on the search results, here's a detailed overview of the applications of compounds related to "N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide" and "N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide" in scientific research:
Overview
"N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide" is a thienopyrazole derivative with diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. These compounds are of interest in medicinal chemistry due to their potential therapeutic applications.
Case Studies
- Efficacy Against Inflammation: Animal models treated with thienopyrazoles reported significant reductions in inflammatory markers compared to controls. The mechanism involves the inhibition of pro-inflammatory cytokines.
- Antimicrobial Testing: Specific thienopyrazole derivatives tested against bacterial and fungal strains showed moderate to excellent inhibitory effects on growth, particularly against Gram-positive bacteria.
Research Use
"N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide" is a useful research compound with a molecular formula of C21H18F3N3OS and a molecular weight of 417.45. The purity is typically around 95%.
Disclaimer
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Thieno[3,4-c]pyrazol Derivatives
Table 2: Substituent Effects on Physicochemical Properties
| Substituent | Electronic Nature | Lipophilicity (LogP) | Metabolic Stability |
|---|---|---|---|
| Trifluoromethyl (-CF₃) | Electron-withdrawing | High | High |
| Triethoxy (-OCH₂CH₃)₃ | Electron-donating | Moderate | Moderate |
| Difluoromethylthio (-SCF₂H) | Mildly electrophilic | Moderate | Moderate |
Research Findings and Hypotheses
- Trifluoromethyl vs. Triethoxy : The trifluoromethyl group in the target compound likely improves membrane permeability and target affinity compared to the triethoxy derivative, which may favor aqueous environments .
- Thienopyrazole Core: The fused thiophene-pyrazole system may enhance π-π stacking interactions in biological targets, a feature absent in flutolanil’s simpler benzamide structure .
- Unanswered Questions: Limited data on the target compound’s bioactivity necessitates further studies on its enzyme inhibition profiles (e.g., kinase or dehydrogenase targets) and toxicity.
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what critical reaction conditions must be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Construction of the thieno[3,4-c]pyrazole core via cyclization of thiophene derivatives with hydrazines under reflux conditions (e.g., ethanol, 80°C) .
- Step 2 : Functionalization of the core with a 2,3-dimethylphenyl group using Ullmann coupling or nucleophilic substitution, requiring catalysts like CuI and ligands such as 1,10-phenanthroline .
- Step 3 : Introduction of the 3-(trifluoromethyl)benzamide moiety via amide coupling, often using coupling agents like EDC/HOBt in anhydrous DMF at 0–25°C . Key Optimization Parameters :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Solvent (Step 1) | Ethanol, THF, DCM | Polarity affects cyclization |
| Temperature (Step 2) | 60–100°C | Higher temps accelerate coupling |
| Catalyst (Step 3) | EDC/HOBt vs. DCC | EDC minimizes side reactions |
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- 1H/13C NMR : Analyze aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl signals (δ ~120 ppm for 19F NMR) in DMSO-d6 .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- HPLC-PDA : Use C18 columns (MeCN/H2O + 0.1% TFA) to assess purity (>95%) and detect byproducts .
Q. What initial biological screening approaches are recommended for evaluating its pharmacological potential?
- In vitro enzyme assays : Test inhibition of kinases or proteases (IC50 determination) using fluorogenic substrates .
- Cell viability assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays .
- Solubility assessment : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Case Study : Discrepancies in IC50 values between enzymatic and cell-based assays may arise from poor membrane permeability or off-target effects.
- Methodology :
- Validate target engagement using cellular thermal shift assays (CETSA) .
- Perform metabolomic profiling to identify unintended pathway modulation .
- Compare results across orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies are effective for optimizing synthetic yield and scalability?
- DoE (Design of Experiments) : Systematically vary solvents (e.g., DMF vs. THF), catalysts (e.g., Pd(OAc)2 vs. PdCl2), and reaction times .
- Continuous Flow Chemistry : Implement microreactors for exothermic steps (e.g., amide coupling) to improve heat dissipation and scalability .
- Purification : Use preparative HPLC with gradient elution for >99% purity in milligram-to-gram scales .
Q. How can structural modifications enhance target selectivity or reduce toxicity?
- SAR Studies :
- Replace the trifluoromethyl group with cyano or nitro groups to modulate electron-withdrawing effects .
- Introduce polar substituents (e.g., -OH, -COOH) on the benzamide moiety to improve solubility .
- Computational Modeling :
- Perform docking simulations (AutoDock Vina) to predict binding modes with target proteins .
- Use MD simulations to assess conformational stability in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
